2-(1,3-benzothiazol-2-yl)-N'-hydroxyethanimidamide
Overview
Description
2-(1,3-Benzothiazol-2-yl)-N’-hydroxyethanimidamide is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry.
Mechanism of Action
Target of Action
The compound 2-(1,3-Benzothiazol-2-yl)-N’-hydroxyethanimidamide, also known as N-HYDROXY-2-BENZOTHIAZOLEETHANIMIDAMIDE, primarily targets the Thyroid peroxidase . Thyroid peroxidase plays a crucial role in the synthesis of thyroid hormones, which are vital for the regulation of metabolism, growth, and development in humans .
Mode of Action
The compound interacts with its target by acting as an inhibitor This means it binds to the thyroid peroxidase, preventing it from carrying out its normal function
Pharmacokinetics
These properties are crucial in determining the compound’s bioavailability, ie, the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of the compound’s action largely depend on its interaction with thyroid peroxidase and the subsequent impact on the thyroid hormone synthesis pathway. Given its role as an inhibitor, the compound could potentially lead to a decrease in the production of thyroid hormones .
Biochemical Analysis
Biochemical Properties
It has been found that benzothiazole derivatives exhibit significant biological activity, including anti-tubercular properties . They have shown inhibitory effects against Mycobacterium tuberculosis, suggesting that they may interact with enzymes, proteins, and other biomolecules involved in the life cycle of this bacterium .
Cellular Effects
In terms of cellular effects, benzothiazole derivatives have been reported to exhibit anticonvulsant activity .
Molecular Mechanism
It is known that benzothiazole derivatives can interact with various molecular targets such as GABA (A) alpha-1, glutamate, GABA (A) delta receptors and Na/H exchanger, suggesting potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Benzothiazole derivatives have been synthesized and evaluated for their in vitro and in vivo activity, suggesting potential stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
While specific studies on the dosage effects of 2-(1,3-benzothiazol-2-yl)-N’-hydroxyethanimidamide in animal models are limited, related benzothiazole compounds have shown dose-dependent effects in animal models of diseases such as epilepsy .
Metabolic Pathways
Benzothiazole derivatives are known to be synthesized through various synthetic pathways, suggesting potential interactions with enzymes or cofactors .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1,3-benzothiazol-2-yl)-N’-hydroxyethanimidamide typically involves the condensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone, followed by cyclization. Common synthetic methods include:
Knoevenagel Condensation: This reaction involves the condensation of 2-aminobenzenethiol with an aldehyde in the presence of a base such as piperidine.
Biginelli Reaction: This multicomponent reaction involves the condensation of 2-aminobenzenethiol, an aldehyde, and a β-keto ester.
Industrial Production Methods: Industrial production of benzothiazole derivatives often employs green chemistry principles to minimize environmental impact. Methods include:
Microwave Irradiation: This method accelerates the reaction rate and increases yield.
One-Pot Multicomponent Reactions: These reactions combine multiple reactants in a single step, reducing the need for purification and minimizing waste.
Chemical Reactions Analysis
Types of Reactions: 2-(1,3-Benzothiazol-2-yl)-N’-hydroxyethanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-(1,3-Benzothiazol-2-yl)-N’-hydroxyethanimidamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Studied for its potential use in the treatment of tuberculosis and other bacterial infections.
Industry: Used in the development of fluorescent dyes and imaging agents.
Comparison with Similar Compounds
2-Aminobenzothiazole: Known for its antimicrobial and antifungal properties.
2-(1,3-Benzothiazol-2-yl)phenol: Used as a fluorescent dye and imaging agent.
2-(1,3-Benzothiazol-2-yl)acetamide: Studied for its potential as an anticancer agent.
Uniqueness: 2-(1,3-Benzothiazol-2-yl)-N’-hydroxyethanimidamide is unique due to its specific structure, which allows it to interact with a wide range of molecular targets, making it a versatile compound in medicinal chemistry .
Properties
IUPAC Name |
2-(1,3-benzothiazol-2-yl)-N'-hydroxyethanimidamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3OS/c10-8(12-13)5-9-11-6-3-1-2-4-7(6)14-9/h1-4,13H,5H2,(H2,10,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKIOTVXPLPMYSQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)CC(=NO)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(S2)C/C(=N/O)/N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
29.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26729541 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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